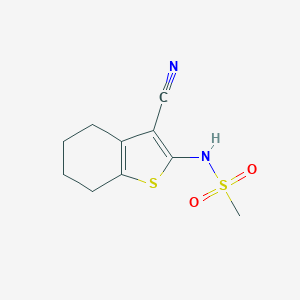![molecular formula C10H11FN2OS B239908 N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
N-[(2-fluorophenyl)carbamothioyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-fluorophenyl)carbamothioyl]propanamide (abbreviated as FCP) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. FCP belongs to the class of carbamothioyl compounds and is synthesized using a specific method.
Aplicaciones Científicas De Investigación
N-[(2-fluorophenyl)carbamothioyl]propanamide has been studied extensively for its potential applications in various areas of scientific research. One of the major applications of N-[(2-fluorophenyl)carbamothioyl]propanamide is in the field of cancer research. Studies have shown that N-[(2-fluorophenyl)carbamothioyl]propanamide has anti-cancer properties and can inhibit the growth of cancer cells. N-[(2-fluorophenyl)carbamothioyl]propanamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific pathways. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that N-[(2-fluorophenyl)carbamothioyl]propanamide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been studied for its potential applications in the treatment of inflammation and pain.
Mecanismo De Acción
The mechanism of action of N-[(2-fluorophenyl)carbamothioyl]propanamide is not fully understood. However, studies have shown that N-[(2-fluorophenyl)carbamothioyl]propanamide exerts its effects by modulating specific pathways. N-[(2-fluorophenyl)carbamothioyl]propanamide has been found to activate the caspase pathway, which is involved in apoptosis. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been found to inhibit the activity of acetylcholinesterase by binding to its active site. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects
N-[(2-fluorophenyl)carbamothioyl]propanamide has been found to have various biochemical and physiological effects. Studies have shown that N-[(2-fluorophenyl)carbamothioyl]propanamide can induce apoptosis in cancer cells by activating specific pathways. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been found to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. N-[(2-fluorophenyl)carbamothioyl]propanamide has also been found to inhibit the activity of COX-2, which is involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[(2-fluorophenyl)carbamothioyl]propanamide is that it is a potent compound that can be used in small concentrations. N-[(2-fluorophenyl)carbamothioyl]propanamide is also stable and can be stored for long periods of time. However, one of the limitations of N-[(2-fluorophenyl)carbamothioyl]propanamide is that it is not very soluble in water, which can make it difficult to use in certain experiments. N-[(2-fluorophenyl)carbamothioyl]propanamide is also a relatively new compound and its long-term effects are not fully understood.
Direcciones Futuras
There are several future directions for research on N-[(2-fluorophenyl)carbamothioyl]propanamide. One area of research is to study the potential applications of N-[(2-fluorophenyl)carbamothioyl]propanamide in the treatment of other diseases. Another area of research is to study the mechanism of action of N-[(2-fluorophenyl)carbamothioyl]propanamide in more detail. This can help to identify new targets for drug development. Another area of research is to study the potential side effects of N-[(2-fluorophenyl)carbamothioyl]propanamide and its long-term effects. This can help to ensure the safety of N-[(2-fluorophenyl)carbamothioyl]propanamide for human use.
Conclusion
In conclusion, N-[(2-fluorophenyl)carbamothioyl]propanamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. N-[(2-fluorophenyl)carbamothioyl]propanamide is synthesized using a specific method and has been studied extensively for its potential applications in cancer research, Alzheimer's disease, and inflammation. N-[(2-fluorophenyl)carbamothioyl]propanamide exerts its effects by modulating specific pathways and has various biochemical and physiological effects. N-[(2-fluorophenyl)carbamothioyl]propanamide has several advantages and limitations for lab experiments and there are several future directions for research on N-[(2-fluorophenyl)carbamothioyl]propanamide.
Métodos De Síntesis
N-[(2-fluorophenyl)carbamothioyl]propanamide is synthesized using a method that involves the reaction of 2-fluoroaniline with thioisocyanate. The reaction takes place in the presence of a base and an organic solvent. The final product is obtained by recrystallization of the crude product. The chemical structure of N-[(2-fluorophenyl)carbamothioyl]propanamide is shown below:
Propiedades
Nombre del producto |
N-[(2-fluorophenyl)carbamothioyl]propanamide |
|---|---|
Fórmula molecular |
C10H11FN2OS |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
N-[(2-fluorophenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C10H11FN2OS/c1-2-9(14)13-10(15)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H2,12,13,14,15) |
Clave InChI |
KZGGJWVXUJYZBA-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1F |
SMILES canónico |
CCC(=O)NC(=S)NC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



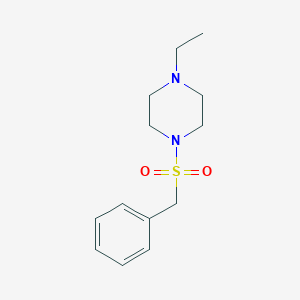
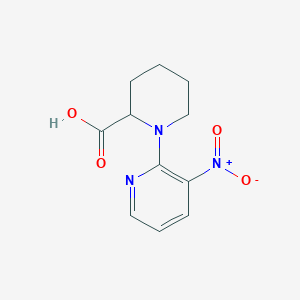
![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)
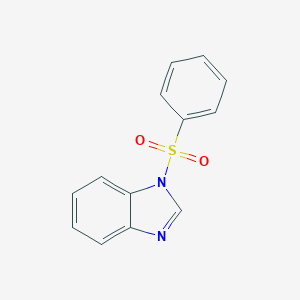




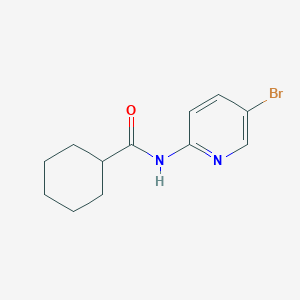
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)

![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)
